5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

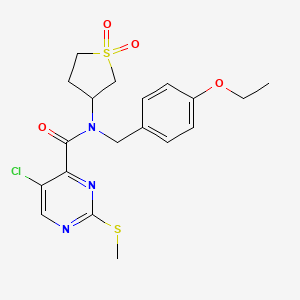

The compound 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by:

- A pyrimidine core substituted with a chlorine atom at position 5 and a methylsulfanyl group at position 2.

- A tetrahydrothiophene-1,1-dioxide moiety linked to the carboxamide nitrogen.

- A 4-ethoxybenzyl group as the second substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O4S2/c1-3-27-15-6-4-13(5-7-15)11-23(14-8-9-29(25,26)12-14)18(24)17-16(20)10-21-19(22-17)28-2/h4-7,10,14H,3,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFVFAAJLSTXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Its unique molecular structure, which includes a chloro substituent, a methylsulfanyl group, and a tetrahydrothiophene moiety, contributes to its potential biological activities. The compound's empirical formula is C15H18ClN3O2S2, with a molecular weight of approximately 359.89 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Chloro Group | Enhances reactivity and interaction with targets |

| Methylsulfanyl Group | Potential role in biological activity |

| Tetrahydrothiophene Moiety | Contributes to the compound's chemical properties |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, it has been noted for its ability to inhibit the growth of triple-negative breast cancer (TNBC) cells, with an IC50 value demonstrating potent effects against these malignancies while sparing non-cancerous cells.

Case Study: Inhibition of TNBC Cell Lines

- Cell Line Tested: MDA-MB-231 (TNBC)

- IC50 Value: 0.126 μM

- Comparison: Exhibited a 19-fold lesser effect on non-cancerous MCF10A cells.

This selectivity indicates the compound's potential as a targeted therapeutic agent in cancer treatment.

The compound's mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. Notably, it has been observed to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis and invasion.

Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated, showing favorable characteristics:

- Oral Bioavailability: Approximately 31.8% following administration.

- Clearance Rate: 82.7 ± 1.97 mL/h/kg after intravenous administration.

These parameters suggest that the compound may be effectively absorbed and utilized within biological systems.

Toxicity Studies

In toxicity assessments conducted on animal models (Kunming mice), the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This safety profile is critical for its potential development as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with other related pyrimidine derivatives:

| Compound Name | Biological Activity | IC50 Value |

|---|---|---|

| 5-Chloro-N-(2-chlorophenyl)methyl-N-(1,1-dioxo-thiolan) | Anticancer activity | Not specified |

| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) | Potential antithrombotic effects | Not specified |

| 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl) | Inhibition of blood coagulation factors | Not specified |

These compounds highlight various modifications that can enhance specific biological activities or alter pharmacokinetic profiles.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key Observations:

2-Chlorobenzyl (): The chlorine atom is electron-withdrawing, which may influence electronic interactions in binding pockets. 4-(Propan-2-yl)benzyl (): The isopropyl group adds steric bulk, possibly affecting target engagement or metabolic stability.

Sulfanyl Group (R2):

- Methylsulfanyl (Target, ): Smaller and less lipophilic than ethylsulfanyl (). Methyl groups are often used to fine-tune metabolic stability.

- Ethylsulfanyl (): Increased hydrophobicity may enhance membrane permeability but could reduce aqueous solubility.

Molecular Weight Trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.